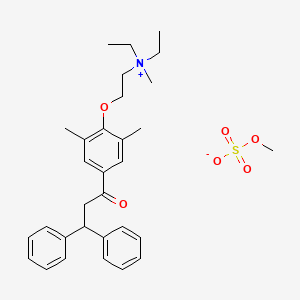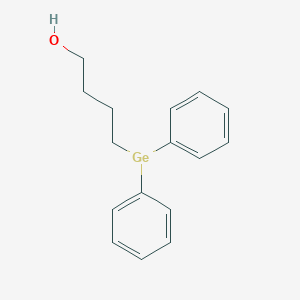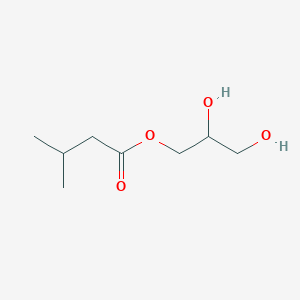
Glycerol 1-monoisopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycerol 1-monoisopentanoate is an ester derived from glycerol and isopentanoic acid. It is a monoester, meaning it has one fatty acid chain attached to the glycerol backbone. This compound is part of the glycerolipid family, which plays a crucial role in various biological and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycerol 1-monoisopentanoate can be synthesized through the esterification of glycerol with isopentanoic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Glycerol+Isopentanoic Acid→Glycerol 1-monoisopentanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Glycerol 1-monoisopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.
Major Products
Oxidation: Isopentanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted glycerol derivatives.
Aplicaciones Científicas De Investigación
Glycerol 1-monoisopentanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its role in lipid metabolism.
Medicine: Investigated for potential therapeutic uses.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mecanismo De Acción
The mechanism of action of glycerol 1-monoisopentanoate involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and serve as a substrate for various enzymatic reactions, influencing metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Glycerol 1-monooleate
- Glycerol 1-monostearate
- Glycerol 1-monolaurate
Uniqueness
Glycerol 1-monoisopentanoate is unique due to its specific fatty acid chain, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications in both research and industry .
Propiedades
Número CAS |
64633-18-7 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl 3-methylbutanoate |
InChI |
InChI=1S/C8H16O4/c1-6(2)3-8(11)12-5-7(10)4-9/h6-7,9-10H,3-5H2,1-2H3 |
Clave InChI |
VDUFFSYTQWCYGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


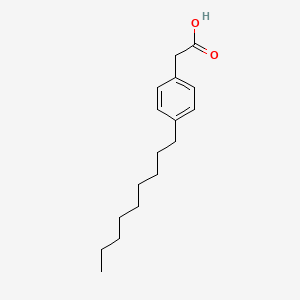
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)

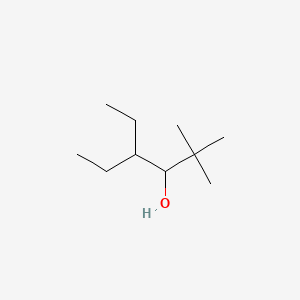
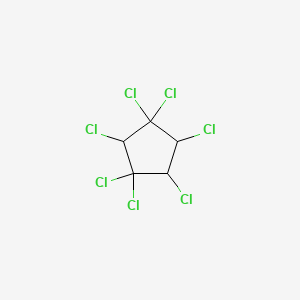
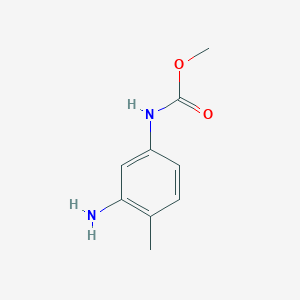
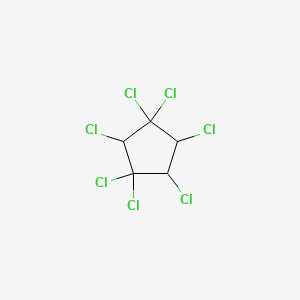
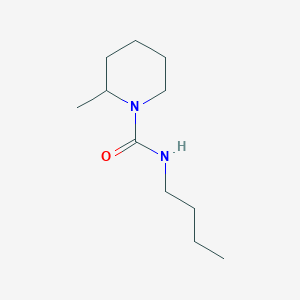
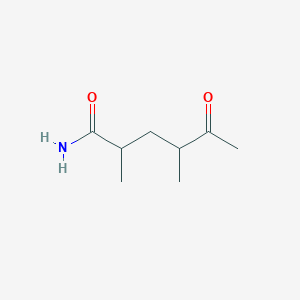

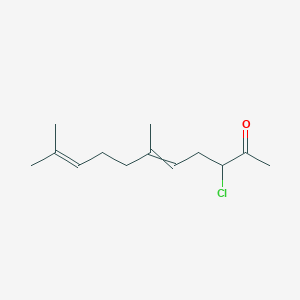
![1-Methyl-2-[(trimethylsilyl)methylidene]aziridine](/img/structure/B14481337.png)
